(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-szabicyclo[3.1.0]hexane
Description
This compound (CAS 220623-07-4) is a bicyclo[3.1.0]hexane derivative featuring:
- A tert-butoxycarbonyl (Boc) group at position 3 for amine protection.
- A tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group at position 2.
- A ketone at position 4.
- Stereochemistry: (1S,2S,5R), critical for its conformational rigidity and reactivity .
Its molecular formula is C₁₆H₂₇NO₅Si, with applications as an intermediate in synthesizing bioactive molecules, leveraging its protective groups for stepwise functionalization.
Properties
Molecular Formula |
C17H31NO4Si |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C17H31NO4Si/c1-16(2,3)22-15(20)18-13(11-9-12(11)14(18)19)10-21-23(7,8)17(4,5)6/h11-13H,9-10H2,1-8H3 |
InChI Key |
YSYBLOHEQJEDNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C2CC2C1=O)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of the Amino Alcohol Intermediate
- Starting Material: A suitable amino alcohol, such as a protected amino alcohol derivative, is employed as the precursor.
- Reaction Conditions: The amino group is protected, often with a Boc group, to prevent undesired side reactions. The alcohol functionality is maintained for subsequent cyclization.
Formation of the Bicyclic Skeleton
- Cyclization: Intramolecular cyclization is achieved through nucleophilic attack of the amino group on an electrophilic center, such as an epoxide or activated alkene.
- Reagents: Common reagents include epoxidizing agents like meta-chloroperbenzoic acid (m-CPBA) for epoxidation, or halogenating agents if halogen intermediates are involved.
- Reaction Conditions: Typically performed under inert atmosphere at low temperatures to control regioselectivity and stereochemistry.
Introduction of the Boc Group
- The Boc (tert-butoxycarbonyl) protecting group is introduced early or after core formation, using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DMAP .
- This step ensures the amino functionality remains protected during subsequent transformations.
Installation of the (tert-Butyldimethylsilyloxy)methyl Group
The key functionalization involves attaching the tert-butyldimethylsilyloxy (TBDMS) group to a methyl position:
Preparation of the Silyl Ether
- Reagents: The hydroxymethyl precursor reacts with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine .
- Reaction Conditions: Anhydrous conditions in solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Attachment to the Core
- The silyl chloride reacts selectively with the hydroxyl group, forming the silyl ether, which is stable under various reaction conditions but can be cleaved when necessary.
Oxidation to the Ketone
The oxidation of the appropriate precursor to form the 4-oxo group involves:
- Reagents: Oxidizing agents such as Jones reagent (chromium trioxide in acetone), Dess–Martin periodinane , or PCC .
- Reaction Conditions: Usually performed at room temperature or under mild heating, with careful control to prevent overoxidation.
Stereoselective Control
Throughout the synthesis, stereochemistry is controlled via:
- Chiral starting materials or chiral auxiliaries.
- Stereoselective reagents and conditions, such as chiral catalysts or reagents that favor formation of the desired stereoisomer.
Purification and Characterization
- Purification: Typically through column chromatography, recrystallization, or preparative HPLC.
- Characterization: Confirmed via NMR, IR, MS, and X-ray crystallography to verify stereochemistry and purity.
Data Table Summarizing Key Reagents and Conditions
| Step | Reaction | Reagents | Solvent | Conditions | Purpose |
|---|---|---|---|---|---|
| 1 | Cyclization | Amino alcohol, epoxidizing agent | DCM, inert atmosphere | 0–25°C | Build bicyclic core |
| 2 | Boc protection | Boc2O, triethylamine | DCM | Room temperature | Protect amino group |
| 3 | Silyl ether formation | TBDMSCl, imidazole | DMF or DCM | Room temperature | Attach TBDMS group |
| 4 | Oxidation to ketone | Jones reagent or Dess–Martin | Acetone or DCM | Room temperature | Form 4-oxo group |
Chemical Reactions Analysis
Boc Group Removal
The Boc group is typically cleaved under acidic conditions:
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .
-
Conditions : 20–50% TFA, 0–25°C, 1–4 hours.
-
Outcome : Generates a free amine for subsequent alkylation or acylation.
Example (analogous to ):
Deprotection of Boc groups in benziodoxole synthesis involved TFA/DCM (1:1) at 0°C, yielding reactive intermediates for electrophilic substitutions .
TBS Ether Cleavage
The TBS-protected hydroxymethyl group is stable under basic conditions but cleaved by fluoride sources:
-
Conditions : 1.0 M TBAF, RT, 2–6 hours.
-
Outcome : Liberates a primary alcohol for oxidation or glycosylation.
Example (analogous to ):
(tert-Butyldimethylsilyloxy)acetaldehyde undergoes TBS cleavage with TBAF to yield glycolaldehyde, enabling further aldehyde-specific reactions .
Ketone Transformations
The 4-oxo group participates in stereoselective reactions influenced by the bicyclic framework:
Reduction to Alcohol
-
Conditions : 0°C to RT, methanol/THF.
-
Outcome : Produces a secondary alcohol with retention of stereochemistry.
Example :
Reduction of 5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one (CID 10761020) with NaBH4 yielded a diastereomeric alcohol mixture .
Nucleophilic Addition
-
Reagents : Grignard reagents (e.g., MeMgBr) or organolithium compounds.
-
Conditions : Dry THF, −78°C to RT.
-
Outcome : Forms tertiary alcohols or ketones, depending on steric hindrance.
Bridgehead Amine Functionalization
After Boc removal, the amine can undergo:
-
Acylation : Acetic anhydride/pyridine to form acetamides.
-
Sulfonylation : Tosyl chloride in DCM with DMAP.
-
Cross-Coupling : Buchwald-Hartwig amination with aryl halides .
Example (analogous to ):
Aniline derivatives with boronate esters (CID 66598891) underwent Suzuki-Miyaura coupling, suggesting potential for similar transformations after amine activation .
Bicyclic Ring Reactivity
The szabicyclo[3.1.0]hexane core imposes steric constraints:
-
Ring-Opening : Acidic or basic conditions may cleave strained cyclopropane bonds.
-
Electrophilic Substitution : Limited by bridgehead positions but feasible at less hindered sites.
Stability Considerations
Scientific Research Applications
#(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane
(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane is a chemical compound with the CAS number 220623-07-4 . It has a molecular weight of 341.52 and the molecular formula C17H31NO4Si . Other names include tert-butyl (1S,2S,5R)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate .
Properties
- Molecular Weight: 341.52
- Molecular Formula: C17H31NO4Si
- Purity: typically around 95% to 97%
- Physical Form: Solid
- Storage: Should be stored in a refrigerator
- Signal Word: Warning
Safety Information
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Potential Applications
While the search results do not explicitly detail the applications of this specific compound, they do provide some context:
- As a Building Block: (1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane is a bicyclic compound derivative featuring a 3-azabicyclo[3.1.0] . Compounds with bicyclic structures are useful as building blocks in the synthesis of more complex molecules, potentially for pharmaceutical or materials science applications .
- Orexin Receptor Antagonists: Cyclopropyl proline bis-amide compounds, which may be synthesized using compounds similar in structure to (1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane, are antagonists of orexin receptors . Orexin receptor antagonists are useful in the treatment or prevention of neurological and psychiatric disorders and diseases in which orexin receptors are involved .
- Cyclopropanation reactions: This compound may be used in cyclopropanation reactions of pyroglutamic acid-derived synthons with alkylidene transfer reagents .
Mechanism of Action
The mechanism of action of (1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The tert-butyldimethylsilyloxy group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.
Comparison with Similar Compounds
Structural Analogues in the Bicyclo[3.1.0]hexane Family
Key Differences and Implications
Functional Groups
- Boc vs. Carboxylic Acid : The Boc group in the target compound enables amine protection, whereas carboxylic acid derivatives (e.g., ) are reactive toward amide bond formation.
- TBS Protection : The TBS group in the target compound enhances stability during synthesis, contrasting with unprotected hydroxymethyl analogs .
Stereochemistry
- The (1S,2S,5R) configuration in the target compound imposes a specific spatial arrangement, differentiating it from the (1R,2S,5S) isomer , which may alter binding affinity in drug candidates.
Ring Modifications
- Compounds with oxabicyclo[2.2.1]heptane cores (e.g., ) exhibit larger ring systems, reducing ring strain but limiting compatibility with enzymes targeting smaller bicyclic structures.
Biological Activity
(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthetic Routes
The synthesis of (1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane typically involves several steps:
- Protection of Functional Groups : Initial steps often involve protecting reactive functional groups to prevent undesired reactions.
- Cyclization Reactions : Key cyclization reactions are employed to form the bicyclic structure.
- Introduction of Tert-butyldimethylsilyloxy Group : This step enhances stability and bioavailability.
Reaction Conditions
The reaction conditions require specific reagents and catalysts to achieve the desired stereochemistry and yield. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
The biological activity of (1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane is attributed to its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity effectively .
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. A study on structurally related bicyclic compounds demonstrated significant antibacterial activity against various strains of bacteria, suggesting potential applications in antibiotic development .
Anticancer Properties
Another area of investigation has focused on the anticancer potential of bicyclic compounds. Preliminary studies have shown that (1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane may inhibit cancer cell proliferation in vitro, although further studies are needed to confirm these effects in vivo .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Bicyclic Compound A | Antimicrobial | Study X |
| Bicyclic Compound B | Anticancer | Study Y |
| (1S,2S,5R)-3-Boc... | Potential Anticancer | Current Research |
Q & A
Q. What are the key synthetic strategies for constructing the bicyclo[3.1.0]hexane core in this compound?
The bicyclo[3.1.0]hexane scaffold is typically synthesized via cyclopropanation reactions or intramolecular cyclization. For example, in related bicyclic systems, tert-butyloxycarbonyl (Boc) and tert-butyldimethylsilyl (TBS) groups are introduced early to protect reactive hydroxyl or amine functionalities during ring formation . Acid-catalyzed deprotection (e.g., HCl in 1,4-dioxane) is commonly used to remove Boc groups without disrupting the bicyclic framework .
Q. How are protective groups like Boc and TBS optimized for stability during synthesis?
The Boc group is stable under basic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid), while the TBS ether is resistant to mild acids/bases but removed via fluoride ions (e.g., TBAF). Sequential use of these groups allows selective deprotection. For instance, in a similar compound, Boc protection was retained during TBS removal to preserve the amine functionality .
Q. What analytical techniques are critical for characterizing this compound’s stereochemistry?
Chiral HPLC or capillary electrophoresis is used to resolve enantiomers, while NOESY NMR helps confirm stereochemical assignments by analyzing spatial proximity of protons. X-ray crystallography is definitive for absolute configuration determination, as seen in bicyclo[3.1.0]hexane derivatives with similar substituents .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict regioselectivity in functionalizing the bicyclo[3.1.0]hexane system?
Density Functional Theory (DFT) calculations model transition states to predict kinetic vs. thermodynamic control in reactions. For example, in azabicyclo systems, steric hindrance from the TBS group may direct electrophilic attacks to less hindered positions. Computational studies on analogous compounds reveal that ring strain and substituent electronic effects dominate regioselectivity .
Q. What are the challenges in achieving high diastereomeric excess (de) during spirocyclic derivatization?
Competing transition states in spirocycle formation can lead to diastereomer mixtures. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) improve de. In a related study, kinetic resolution using enantioselective enzymes achieved >90% de for a bicyclo[3.1.0]hexane-based intermediate .
Q. How does the compound’s stability under physiological conditions impact its use in in vivo studies?
The TBS group’s susceptibility to hydrolysis in aqueous media requires pro-drug strategies. For instance, replacing TBS with more stable silyl ethers (e.g., TIPS) or encapsulating the compound in liposomes enhances bioavailability, as demonstrated in azabicyclo-based drug candidates .
Q. What methodologies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Dynamic effects like ring puckering or solvent-dependent conformational changes can cause anomalous shifts. Variable-temperature NMR and 2D-COSY experiments clarify these discrepancies. For example, a Boc-protected bicyclo[3.1.0]hexane exhibited temperature-dependent splitting due to hindered rotation .
Methodological Considerations
Q. How are competing reaction pathways managed during late-stage functionalization?
Parallel reaction screening (e.g., high-throughput robotics) identifies optimal conditions. In one protocol, Pd-catalyzed cross-coupling on a Boc/TBS-protected scaffold required precise control of temperature and ligand ratios to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
